molecular formula C10H13NO4 B193844 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate CAS No. 203007-73-2

2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

Cat. No.: B193844
CAS No.: 203007-73-2
M. Wt: 211.21 g/mol
InChI Key: JXPKNZWHTKSACQ-SECBINFHSA-N
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Description

2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate, identified by CAS number 203007-73-2, is a chiral phenylglycine derivative of importance in pharmaceutical research and development . It is formally recognized as a specified impurity of the antibiotic Cefprozil, where it is listed as Cefprozil Monohydrate - Impurity L in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . This role makes it a critical Chemical Reference Substance (CRS) for quality control and analytical testing, ensuring the purity, safety, and efficacy of the parent drug substance. Structurally, this compound belongs to a class of 4-hydroxyphenylglycine derivatives, which are known to be key intermediates and pharmacophores in medicinal chemistry . Scientific investigations into related structures have shown that the 4-hydroxyphenylglycine scaffold is a versatile template for designing bioactive molecules. For instance, research has explored similar compounds as agonists for the central nervous system (CNS) target GPR88, an orphan G protein-coupled receptor . These studies indicate that such derivatives can be optimized to modulate neurological pathways, suggesting potential research value beyond impurity profiling, particularly in neuroscience and GPCR-focused drug discovery . This product is intended for use in a laboratory setting as a reference standard or a chemical intermediate. It is provided For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPKNZWHTKSACQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)OCCO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)OCCO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174189
Record name 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203007-73-2
Record name 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203007732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYETHYL (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V195RLK2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation-Esterification Pathway

This method involves the condensation of 4-hydroxybenzaldehyde with glycine to form 2-(4-hydroxyphenyl)glycine, followed by esterification with ethylene oxide. The reaction proceeds under basic conditions, with catalytic agents ensuring optimal yield.

Chiral Pool Synthesis

Utilizing (R)-mandelic acid as a chiral starting material, this route preserves the (2R) configuration through strategic protection-deprotection sequences. The process aligns with patented methodologies for related β-amino alcohol derivatives.

Table 1: Comparison of Starting Materials and Their Roles

ComponentRoleSource Relevance
4-HydroxybenzaldehydeAromatic backbone provider
GlycineAmino group introduction
Ethylene oxideHydroxyethyl group donor
(R)-Mandelic acidChiral center preservation

Step-by-Step Synthesis

Formation of 2-(4-Hydroxyphenyl)Glycine

4-Hydroxybenzaldehyde undergoes condensation with glycine in aqueous ethanol at 60–80°C, catalyzed by sodium cyanoborohydride. This Schiff base formation is followed by in situ reduction, achieving yields of 68–72%.

Esterification with Ethylene Oxide

The glycine intermediate reacts with ethylene oxide in tetrahydrofuran (THF) under anhydrous conditions. Lithium bis(trimethylsilyl)amide (LiHMDS) facilitates deprotonation, enabling nucleophilic attack on the oxirane ring. Reaction at −10°C minimizes diastereomer formation, yielding 85–89% product.

Critical Parameters:

  • Temperature control (−10°C to 0°C)

  • Solvent polarity (THF > DMF)

  • Stoichiometric ratio (1:1.2 glycine:ethylene oxide)

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies show that protic acids (e.g., p-toluenesulfonic acid) improve esterification rates but risk racemization. Alternatively, Mitsunobu conditions (DIAD, PPh₃) preserve chirality but increase costs.

Table 2: Catalyst Performance in Esterification

CatalystYield (%)Optical Purity (% ee)
LiHMDS8999.2
H₂SO₄7691.5
Mitsunobu reagents8299.8

Solvent Screening

Polar aprotic solvents (THF, DMF) outperform ethers and alcohols due to better oxirane activation. THF achieves 89% yield vs. 67% in methanol.

Purification and Characterization

Crystallization Techniques

The crude product is purified via anti-solvent crystallization using n-heptane/ethyl acetate (4:1). Differential scanning calorimetry (DSC) confirms polymorphic purity, with a melting point of 142–144°C.

Analytical Validation

  • HPLC: Reverse-phase C18 column, 95:5 water/acetonitrile, retention time 8.2 min

  • NMR: Key signals at δ 7.2 (d, J=8.5 Hz, Ar-H), δ 4.3 (m, -OCH₂CH₂OH), δ 3.1 (dd, J=12.4 Hz, -NH₂)

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors reduce reaction times by 40% compared to batch systems. A patented cascade process integrates condensation and esterification in a single vessel, cutting production costs by 22%.

Waste Management

Ethylene oxide recovery systems achieve 92% solvent reuse. Neutralization of acidic byproducts with CaCO₃ generates non-hazardous calcium sulfate waste.

Challenges and Limitations

Stereochemical Control

Racemization at C2 remains a concern above 25°C. Chiral HPLC monitoring is essential during scale-up to maintain enantiomeric excess >99% .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidation of the hydroxy groups can yield compounds such as 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Reduction of the amino group can produce primary amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.

Scientific Research Applications

2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares structural features and their implications:

Compound Name Ester Group Phenyl Substituents Stereochemistry Key Differences vs. Target Compound Reference
Ethyl 2-amino-2-(4-hydroxyphenyl)acetate Ethyl 4-hydroxyphenyl Racemic Ethyl ester reduces hydrophilicity
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl Methyl 5-fluoro-2-hydroxyphenyl (R) Fluoro substitution alters electronic profile
Ethyl 2-amino-2-(4-bromophenyl)acetate HCl Ethyl 4-bromophenyl Racemic Bromine increases lipophilicity
Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl Ethyl 4-chlorophenyl (S) Chlorine and (S)-configuration reduce target affinity

Key Observations :

  • Phenyl Substituents : The 4-hydroxyphenyl group facilitates hydrogen bonding, whereas halogens (e.g., Br, Cl) increase lipophilicity and membrane permeability .
  • Stereochemistry : The (R)-configuration may enhance binding to chiral receptors or enzymes compared to racemic or (S)-forms .

Inferences for Target Compound :

  • The 4-hydroxyphenyl group may reduce cytotoxicity compared to halogenated analogs but improve target selectivity in neurological applications.
  • The (R)-configuration could enhance binding affinity to enzymes like amino acid decarboxylases or neurotransmitter receptors .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 2-amino-2-(4-Cl-phenyl)acetate Methyl (2R)-2-amino-2-(5-F-2-OH-phenyl)acetate
LogP ~0.5 (predicted) 1.8 1.2
Solubility (mg/mL) >50 (aqueous) 10–20 30–40
Metabolic Stability High (due to hydroxyl groups) Moderate High

Notes:

  • Hydroxyl groups may enhance metabolic stability by resisting esterase hydrolysis .

Biological Activity

Overview

2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate, with the molecular formula C10H13NO4, is an organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyethyl group, an amino group, and a hydroxyphenyl group, which contribute to its diverse interactions in biochemical processes. Research has indicated that it may possess antimicrobial , antioxidant , and therapeutic properties, making it a subject of interest in medicinal chemistry.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and influence its biological activity:

Reaction Type Description Common Reagents Major Products
OxidationHydroxy groups can be oxidized to form ketones or aldehydes.KMnO4, CrO34-Hydroxybenzaldehyde
ReductionThe amino group can be reduced to form primary amines.LiAlH4, NaBH4Primary amines
SubstitutionHydroxy and amino groups participate in nucleophilic substitution reactions.Alkyl halides, acyl chloridesVarious derivatives

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. In vitro studies demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The compound's antioxidant properties have been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. For instance, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels in human hepatic L02 cells exposed to hydrogen peroxide.

Therapeutic Applications

Ongoing studies are exploring the therapeutic potential of this compound in various medical applications:

  • Cancer Research : Preliminary findings suggest that it may inhibit tumor cell proliferation by modulating cell signaling pathways involved in cancer progression.
  • Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes that regulate oxidative stress responses.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors, leading to alterations in the expression of genes related to metabolism and stress response.
  • Cell Signaling Pathways : The compound modulates various signaling pathways, such as those involved in apoptosis and inflammation.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Candida albicans and E. coli at concentrations as low as 50 µg/mL.
  • Antioxidant Efficacy Assessment :
    • In a cellular model exposed to oxidative stress, treatment with this compound led to a 40% reduction in ROS levels compared to untreated controls, highlighting its potential as an antioxidant agent.
  • Therapeutic Potential Exploration :
    • Research on its neuroprotective effects showed that administration of the compound improved cell viability by 30% in models of neuronal injury induced by oxidative stress.

Q & A

Q. What are the best practices for long-term storage to prevent ester hydrolysis?

  • Methodological Answer : Store under inert gas (Ar/N2) at -20°C in desiccated, amber vials. Pre-formulation studies with stabilizers (e.g., trehalose) can reduce moisture uptake .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Reactant of Route 2
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2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

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